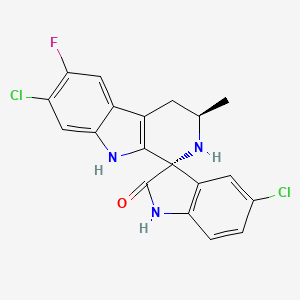

NITD-609 Enantiomer

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3S,3'R)-5,7'-dichloro-6'-fluoro-3'-methylspiro[1H-indole-3,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl2FN3O/c1-8-4-11-10-6-14(22)13(21)7-16(10)23-17(11)19(25-8)12-5-9(20)2-3-15(12)24-18(19)26/h2-3,5-8,23,25H,4H2,1H3,(H,24,26)/t8-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLPLPZSUQEDRT-YLVJLNSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C3(N1)C4=C(C=CC(=C4)Cl)NC3=O)NC5=CC(=C(C=C25)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=C([C@@]3(N1)C4=C(C=CC(=C4)Cl)NC3=O)NC5=CC(=C(C=C25)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Distinct Mode of Action Compared to Conventional Antimalarials

NITD-609 operates through a mechanism that is fundamentally different from that of traditional antimalarial drugs like chloroquine (B1663885) and artemisinin (B1665778) derivatives. scispace.comopen.ac.uknih.gov While many conventional drugs target processes such as heme detoxification or generate oxidative stress, NITD-609's action is characterized by its rapid and specific disruption of essential physiological processes within the parasite. scispace.comnih.gov This novel mode of action is a key attribute, as it allows NITD-609 to be effective against parasite strains that have developed resistance to existing therapies. nih.govpamafrica-consortium.org Studies have shown no evidence of diminished potency against drug-resistant strains of P. falciparum. nih.gov

The compound is potent against the intra-erythrocytic stages of both P. falciparum and P. vivax. pamafrica-consortium.orgwisc.edu Unlike chloroquine, which exhibits stage-specific activity, NITD-609 is capable of killing both mature trophozoite and immature ring stages of P. vivax. wisc.edu

Rapid Inhibition of Parasite Protein Synthesis

A hallmark of NITD-609's mechanism is its swift inhibition of protein synthesis in Plasmodium falciparum. scispace.comnih.govwisc.edu Research has demonstrated that within just one hour of exposure, NITD-609 effectively blocks the incorporation of radiolabeled methionine and cysteine into parasite proteins. scispace.comopen.ac.uk This rapid onset of action is comparable to known protein synthesis inhibitors like anisomycin (B549157) and cycloheximide. scispace.comopen.ac.uk In stark contrast, established antimalarials such as artemisinin (B1665778) and mefloquine (B1676156) show only a nominal impact on protein synthesis within the same timeframe, further highlighting the unique and direct action of NITD-609. scispace.comnih.gov

Specific Target Elucidation: Plasmodium Falciparum P Type Cation Transporter Atpase4 Pfatp4

Intensive research has identified the specific molecular target of NITD-609 as the Plasmodium falciparum P-type cation-transporter ATPase4, commonly known as PfATP4. wisc.edunih.govresearchgate.netasm.org This protein, located on the plasma membrane of the parasite, functions as a P-type Na+-ATPase. open.ac.uknih.govtandfonline.com The discovery of this target was significantly aided by laboratory evolution studies where parasite strains resistant to NITD-609 were found to have mutations in the gene encoding PfATP4. scispace.comwisc.edummv.org This genetic evidence provides a strong link between the compound and its target. The active enantiomer of NITD-609, which has a specific 1R,3S configuration, is essential for this potent antimalarial activity. nih.govprobes-drugs.org

Consequential Disruption of Parasite Sodium and Osmotic Homeostasis

In Vitro Potency Against Plasmodium Species

Activity Against Plasmodium falciparum (Drug-Sensitive and Drug-Resistant Strains)

The active enantiomer of NITD-609 exhibits potent in vitro activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. scispace.com Studies have reported low nanomolar IC50 values, ranging from 0.5 to 1.4 nM, across a panel of culture-adapted P. falciparum strains. open.ac.uktargetmol.com Importantly, there is no significant loss of potency observed against strains resistant to established antimalarials such as chloroquine (B1663885), pyrimethamine, and mefloquine (B1676156). scispace.comopen.ac.uk

Initial screening of the racemic mixture of spiroazepineindole, the precursor to NITD-609, showed IC50 values of 90 nM and 80 nM against the wild-type (NF54) and chloroquine-resistant (K1) strains of P. falciparum, respectively. mdpi.com Subsequent isolation and testing of the individual enantiomers revealed that the (1R, 3S) enantiomer is responsible for the antimalarial activity. mdpi.comresearchgate.net

The development of resistance to NITD-609 in vitro appears to be a slow process. After three to four months of continuous drug pressure, a 7- to 24-fold increase in the IC50 was observed in P. falciparum parasites. researchgate.net

**Table 1: In Vitro Activity of NITD-609 Enantiomer against *P. falciparum***

| Strain | Resistance Profile | IC50 (nM) | Reference |

|---|---|---|---|

| Various | Drug-sensitive & Drug-resistant | 0.5 - 1.4 | open.ac.uktargetmol.com |

| NF54 | Wild-type (drug-sensitive) | 90 (racemic precursor) | mdpi.com |

| K1 | Chloroquine-resistant | 80 (racemic precursor) | mdpi.com |

| 3D7 | Chloroquine-sensitive | 21 ± 02 (racemic analogue) | researchgate.net |

| Dd2 | Drug-resistant | 58.34 ± 2.04 (racemic analogue) | researchgate.net |

Efficacy Against Plasmodium vivax Clinical Isolates

NITD-609 has demonstrated potent activity against clinical isolates of Plasmodium vivax. mdpi.com Ex vivo testing of fresh isolates has shown that NITD-609 is equally effective against P. vivax and P. falciparum, with IC50 values consistently below 10 nM. open.ac.uktargetmol.com This indicates its potential as a broad-spectrum antimalarial agent.

In Vivo Efficacy in Experimental Malaria Models

Evaluation in Rodent Malaria Models (e.g., Plasmodium berghei Infected Mice)

In vivo studies using rodent malaria models, such as mice infected with Plasmodium berghei, have confirmed the potent antimalarial activity of NITD-609. A single oral dose of the initial racemic compound at 100 mg/kg resulted in a 96% reduction in parasitemia. open.ac.ukmdpi.com The optimized enantiomer, NITD-609, demonstrated even greater efficacy. mmv.org

Further studies showed that a single oral dose of 30 mg/kg of NITD-609 led to a 99% reduction in parasitemia by day 3, with an average mouse survival of 10.7 days. portico.org At a dose of 100 mg/kg, NITD-609 completely cleared the P. berghei infection. targetmol.comportico.org A partial cure (50%) was achieved with a single 30 mg/kg dose. targetmol.comportico.org Complete cure was observed in 90% of mice treated with three daily doses of 30 mg/kg, and in all mice treated with three daily doses of 50 mg/kg. portico.org The compound has shown favorable pharmacokinetic properties supporting its efficacy in these models. targetmol.com

Activity Across Intra-Erythrocytic Life Stages of Plasmodium

NITD-609 is active against all asexual intra-erythrocytic stages of the Plasmodium parasite, including rings, trophozoites, and schizonts. open.ac.uk In vitro sensitivity assays revealed that while all stages are sensitive to high concentrations of the drug, schizonts appear to be the most susceptible at lower concentrations. scispace.com This suggests that the drug's target is present throughout the asexual blood stages but may be particularly vulnerable during the schizont phase. scispace.com The compound acts rapidly, though not as quickly as artemisinin (B1665778) derivatives, with significant inhibition of parasite growth observed after 24 hours of exposure. scispace.comresearchgate.net

Gametocytocidal and Transmission-Blocking Capabilities

A crucial aspect of NITD-609's profile is its activity against the sexual stages of the parasite, which are responsible for transmission from humans to mosquitoes. open.ac.uk In vitro studies have shown that NITD-609 inhibits the development of both early and late-stage P. falciparum gametocytes in a dose-dependent manner at concentrations ranging from 5 to 500 nM. portico.orgnih.gov This gametocytocidal effect is more potent than that of lumefantrine (B1675429) and artemether. open.ac.uk

Furthermore, NITD-609 has demonstrated transmission-blocking activity in the standard membrane feeding assay (SMFA). researchgate.net It effectively reduces the transmission of the parasite to Anopheles stephensi mosquitoes, suggesting it can inhibit critical steps in the sexual stages of the parasite's life cycle within the mosquito. researchgate.netnih.gov This dual activity against both asexual and sexual stages highlights its potential to not only treat malaria but also to reduce its transmission. portico.org

Activity Against Other Protozoan Pathogens (e.g., Toxoplasma gondii)

The spiroindolone NITD-609, also known as cipargamin (B606699) or KAE609, has demonstrated notable efficacy against Toxoplasma gondii, the protozoan parasite responsible for toxoplasmosis. open.ac.uknih.gov In vitro studies have established that NITD-609 is cidal for T. gondii tachyzoites, the rapidly multiplying stage of the parasite. nih.gov The 50% inhibitory concentration (IC50) has been reported as 1µM, and the 90% minimal inhibitory concentration (MIC90) as 5 µM. nih.govtargetmol.com Importantly, the compound did not exhibit toxicity to human foreskin fibroblasts at concentrations up to 10µM. nih.govtargetmol.com

The mechanism of action against T. gondii is believed to be analogous to its effect on Plasmodium, targeting a P-type ATPase, TgATP4, which is homologous to PfATP4 in the malaria parasite. open.ac.uk This target is thought to be essential for the parasite, as attempts to generate resistant mutants have been unsuccessful. nih.gov The disruption of sodium homeostasis is the proposed mechanism by which NITD-609 exerts its parasiticidal effect. open.ac.uk

In vivo experiments in a murine model have corroborated the in vitro findings. Oral administration of NITD-609 demonstrated a significant reduction in the parasite burden in mice infected with T. gondii. nih.gov This suggests that spiroindolones like NITD-609 hold promise as lead candidates for the development of new treatments for toxoplasmosis. nih.govportico.org

**Table 1: In Vitro Activity of this compound against *Toxoplasma gondii***

| Parameter | Value | Cell Line | Reference |

|---|---|---|---|

| IC50 | 1 µM | Tachyzoites | nih.govtargetmol.com |

| MIC90 | 5 µM | Tachyzoites | targetmol.com |

| Cytotoxicity | No toxicity at ≥10µM | Human Foreskin Fibroblasts (HFFs) | nih.govtargetmol.com |

Exploratory Research on Liver Stage and Hypnozoite Activity

While NITD-609 is highly potent against the blood stages of Plasmodium falciparum and P. vivax, its activity against the liver stages, including the dormant hypnozoites of P. vivax and P. ovale, has been a subject of investigation. open.ac.ukmdpi.com The liver stage is a critical phase in the malaria parasite's life cycle, preceding the symptomatic blood-stage infection. acs.org The elimination of liver-stage parasites, particularly the relapsing hypnozoites, is essential for a radical cure of P. vivax malaria. cambridge.org

Initial preclinical studies using a P. berghei-infected mouse model indicated that NITD-609 was not effective against the liver stages of Plasmodium when administered prophylactically. open.ac.uk This suggests a primary activity against the erythrocytic and sexual stages of the parasite's life cycle. open.ac.uktaylorandfrancis.com

The development of robust in vitro culture systems for P. vivax liver stages, including hypnozoites, has opened new avenues for screening compounds for activity against these persistent forms. cambridge.orgelifesciences.orgmmv.org While direct evidence for NITD-609's activity against hypnozoites is limited in the provided context, the general approach involves screening large compound libraries against these liver-stage assays. mmv.org The search for new chemical scaffolds with dual activity against both blood and liver stages, including hypnozoites, remains a key goal in antimalarial drug discovery. miguelprudencio.com The unique biology of hypnozoites may require different therapeutic strategies than those effective against the replicating schizonts in the liver. elifesciences.org

Table 2: Investigated Activity of this compound on Malaria Liver Stages

| Parasite Species | Stage | Finding | Model System | Reference |

|---|---|---|---|---|

| Plasmodium berghei | Liver stages | Ineffective when given prophylactically | Mouse model | open.ac.uk |

| Plasmodium vivax | Hypnozoites | Limited direct data; focus of ongoing research | In vitro culture systems | cambridge.orgelifesciences.orgmmv.org |

Mechanisms of Drug Resistance and Resistance Monitoring

PfATP4-Mediated Resistance Development

The primary mechanism of resistance to the NITD-609 enantiomer is mediated by its molecular target, PfATP4. open.ac.ukwisc.edugoogle.com This protein, located on the plasma membrane of the parasite, functions as a Na+ efflux pump, crucial for maintaining low cytosolic Na+ concentrations, a condition essential for the parasite's survival within red blood cells. guidetopharmacology.orgmdpi.com Inhibition of PfATP4 by the this compound disrupts this vital sodium homeostasis, leading to a rapid influx of Na+ and subsequent parasite death. mdpi.comtaylorandfrancis.comresearchgate.net

In vitro studies have demonstrated that exposing P. falciparum parasites to sublethal concentrations of the this compound over extended periods leads to the selection of resistant parasites. cambridge.orgnih.gov This resistance is consistently linked to mutations within the pfatp4 gene. wisc.edunih.gov These mutations appear to reduce the sensitivity of the PfATP4 pump to the inhibitory action of the drug. researchgate.netnih.gov Interestingly, parasites with resistance-conferring mutations in PfATP4 often exhibit a higher resting cytosolic Na+ concentration, suggesting an alteration in the pump's baseline function. biorxiv.org While resistance can be readily generated in the laboratory, the observed resistance levels have often been low-to-moderate, with IC50 shifts typically ranging from 7- to 24-fold. cambridge.orgpamafrica-consortium.org This suggests that while resistance can arise, it may not readily develop to high levels in vitro. cambridge.org

The development of resistance through PfATP4 mutations is not without potential consequences for the parasite. Some mutations that confer resistance have been associated with a fitness cost, potentially impairing the parasite's growth or survival in the absence of the drug. mdpi.com However, other mutations appear to have no significant fitness cost, a factor that could influence their propagation in natural parasite populations. pnas.org

Identification of Specific Genetic Mutations Conferring Resistance

Whole-genome sequencing and analysis of resistant parasite lines have been instrumental in identifying specific nonsynonymous mutations within the pfatp4 gene that confer resistance to the this compound and other spiroindolones. pamafrica-consortium.orgplos.orgresearchgate.net These mutations are frequently located within or near the predicted transmembrane domains of the PfATP4 protein, the region responsible for cation translocation. researchgate.netnih.gov

Over 40 different mutations in pfatp4 have been identified through various in vitro resistance selection experiments with different PfATP4 inhibitors. biorxiv.orgpnas.org While most resistant parasite lines harbor a single mutation, some have been found with two or even three mutations. biorxiv.org

Table 1: Selected Genetic Mutations in pfatp4 Conferring Resistance to this compound and Other PfATP4 Inhibitors

| Mutation | Location/Domain | Associated Drug(s) | Reference(s) |

|---|---|---|---|

| G358S | Transmembrane Domain | Cipargamin (B606699) (KAE609) | biorxiv.org |

| L350H | Transmembrane Domain | SJ733 | biorxiv.org |

| P412T | Transmembrane Domain | Spiroindolones, DHIQs | biorxiv.orgpnas.org |

| I398F/P990R | Transmembrane/Other | NITD-609 | scispace.com |

| A211T | Transmembrane Domain | GNF-Pf4492 | acs.org |

| Ala184Ser | Transmembrane Domain | KAE678 | nih.gov |

| Ile203Met | Transmembrane Domain | GNF-Pf4492, KAE678 | nih.gov |

| Gly223Arg | Transmembrane Domain | KAE678 | nih.gov |

This table is not exhaustive but provides examples of identified resistance mutations.

The introduction of these specific mutations into drug-sensitive parasites has been shown to directly confer resistance to spiroindolones, confirming their causal role. open.ac.ukresearchgate.net For instance, parasites genetically engineered to express mutant PfATP4 with specific amino acid changes showed increased IC50 values for NITD-609. scispace.com The polymorphic nature of the pfatp4 gene in response to drug pressure highlights its adaptability. plos.org

Utility of PfATP4 Mutations as Molecular Markers for Resistance Surveillance

The consistent association between specific mutations in the pfatp4 gene and resistance to the this compound makes these mutations valuable molecular markers for surveillance. scispace.comresearchgate.net Monitoring the prevalence and spread of these resistance-associated mutations in parasite populations from malaria-endemic regions is a critical component of post-deployment surveillance. pamafrica-consortium.org This proactive approach can provide early warnings of emerging resistance, allowing for timely adjustments to treatment policies and strategies to mitigate its impact. biorxiv.org

The development of fluctuation assays using the this compound (also referred to as KAE609) has provided a method to compare mutation rates across different parasite strains. plos.org Such assays, which score for resistance-conferring single nucleotide polymorphisms (SNPs) in pfatp4, are valuable tools for investigating the propensity of different parasite populations to develop resistance. plos.org Given the number of unique SNPs in pfatp4 that can lead to resistance, it is an ideal gene for this type of analysis. plos.org As the this compound and other spiroindolones advance through clinical development, the systematic monitoring of pfatp4 codons, such as G358, will be crucial for tracking potential resistance. biorxiv.org

Preclinical Development and Pharmacological Profile

Lead Optimization and Structure-Activity Relationship Studies on Spiroindolones

The journey to identify NITD-609 began with a high-throughput phenotypic screening of a diverse chemical library against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. open.ac.ukmmv.org This screening identified the spiroindolone scaffold as a promising starting point for a new class of antimalarial agents. open.ac.ukmmv.org The initial hit was a racemic mixture that demonstrated moderate potency. open.ac.ukresearchgate.net

Subsequent structure-activity relationship (SAR) studies were crucial in refining the initial lead compound. A key finding was the determination of the stereochemistry required for antimalarial activity. open.ac.uknih.gov It was discovered that the (1R,3S)-stereoisomer was significantly more potent than its enantiomer. open.ac.uk This discovery guided the synthetic efforts towards producing the specific, active enantiomer.

Further optimization focused on modifying the spiroindolone core to enhance both potency and pharmacokinetic properties. open.ac.uknih.gov Medicinal chemistry efforts led to substitutions on the indole (B1671886) ring system, which improved metabolic stability. open.ac.uk These modifications were guided by in vitro metabolic identification studies and aimed to reduce metabolic clearance while maintaining or improving antimalarial activity. acs.org This systematic approach of refining the chemical structure ultimately resulted in the selection of NITD-609 (also known as KAE609 or cipargamin) as a clinical candidate, possessing a superior combination of potency and oral exposure. open.ac.ukmmv.org

Table 1: Key Milestones in the Lead Optimization of Spiroindolones

| Milestone | Description | Reference |

| Initial Hit Identification | A spiroindolone compound was identified through high-throughput screening of a chemical library against P. falciparum. | open.ac.ukmmv.org |

| Stereochemistry Determination | SAR studies revealed that the (1R,3S)-enantiomer was the active stereoisomer. | open.ac.uk |

| Potency and Metabolic Stability Enhancement | Modifications to the indole ring system improved both the potency against the parasite and the metabolic stability of the compounds. | open.ac.ukacs.org |

| Selection of NITD-609 | NITD-609 was selected as the clinical candidate due to its optimal balance of high potency and favorable pharmacokinetic properties. | open.ac.ukmmv.org |

Pharmacokinetic Evaluation for Optimal Drug Delivery

A thorough pharmacokinetic evaluation of NITD-609 was conducted to ensure its suitability for oral administration and effective drug delivery. These studies revealed that NITD-609 possesses properties compatible with once-daily oral dosing. acs.orgnih.govebi.ac.uk

In preclinical studies using animal models, NITD-609 demonstrated excellent oral bioavailability. open.ac.uknih.gov The compound was designed to have low metabolic clearance, a critical factor for maintaining therapeutic concentrations in the blood over a sufficient period. mmv.org The clearance rate of NITD-609 in mice was found to be 9.8 mL/min/kg. nih.gov

Interestingly, studies on the enantiomers of a related spiroindolone compound revealed differences in metabolic stability. The active enantiomer was metabolized more readily than the inactive one in both mouse and human liver microsomes. researchgate.net This highlights the importance of evaluating the pharmacokinetic properties of individual enantiomers during drug development.

The pharmacokinetic profile of NITD-609 supports its potential as an effective oral antimalarial agent, capable of achieving and maintaining the necessary concentrations to eliminate the parasite. nih.gov

Table 2: Pharmacokinetic Parameters of NITD-609 in Preclinical Models

| Parameter | Value | Species | Reference |

| Oral Bioavailability | Favorable for once-daily dosing | Rodent models | acs.orgnih.govebi.ac.uk |

| Metabolic Clearance | Low | Mouse | mmv.org |

| Clearance Rate (Cl) | 9.8 mL/min/kg | Mouse | nih.gov |

Preclinical Safety and Selectivity Assessment

Extensive preclinical safety and selectivity assessments were conducted to ensure that NITD-609 specifically targets the parasite with minimal effects on human cells. In vitro cytotoxicity assays using various human cell lines, including those of neural, renal, hepatic, and monocytic origin, showed no significant cell death at therapeutic concentrations. wisc.edu

The primary target of NITD-609 in P. falciparum has been identified as PfATP4, a P-type cation-transporter ATPase located in the parasite's plasma membrane. open.ac.ukresearchgate.netplos.org Inhibition of PfATP4 disrupts the parasite's sodium ion homeostasis, leading to its rapid death. nih.gov The selectivity of NITD-609 for the parasite's ATPase over human equivalents is a key factor in its favorable safety profile.

Studies have shown that NITD-609 does not readily select for high-level resistance in vitro. open.ac.uk Furthermore, the compound was found to be non-toxic to human foreskin fibroblasts at concentrations significantly higher than its effective antimalarial concentration. medchemexpress.com These findings from preclinical safety studies indicated an acceptable safety margin for NITD-609, supporting its progression into clinical trials. nih.govnih.gov

Clinical Development Progression of Nitd 609 Cipargamin/kae609

Transition from Preclinical to Human Clinical Trials

The progression of NITD-609 from a promising preclinical candidate to a compound ready for human trials was built on a strong foundation of in vitro and in vivo data. The compound was identified through high-throughput phenotypic screening and subsequently optimized to improve its potency and oral bioavailability. nih.gov Preclinical studies demonstrated that NITD-609 is a potent inhibitor of the P. falciparum ATPase 4 (PfATP4), a cation-transporting ATPase that regulates sodium homeostasis in the parasite. pamafrica-consortium.orgnih.gov This novel mechanism of action disrupts the parasite's internal environment, leading to rapid cell death. pamafrica-consortium.orgmmv.org

In mouse models of malaria, NITD-609 showed excellent efficacy, with a single oral dose capable of curing infections. nih.govasm.org It proved effective against the two most significant malaria parasites, P. falciparum and P. vivax. mmv.org Furthermore, preclinical assessments showed it was active against all intra-erythrocytic stages of the parasite, including the sexual stages (gametocytes), indicating a potential to block malaria transmission. pamafrica-consortium.orgnih.govasm.org

Crucial safety and pharmacokinetic studies were conducted before human trials. In vivo safety assessments in rats found no adverse events at concentrations significantly higher than those required for parasite reduction. pamafrica-consortium.org The compound exhibited favorable pharmacokinetic properties in animal models, suggesting that a once-daily oral dosing regimen would be feasible for humans. mmv.orgasm.org Following these successful preclinical evaluations, which established a promising efficacy and safety profile, NITD-609 advanced into Phase I clinical trials in healthy adult volunteers. nih.govresearchgate.net

Outcomes of Phase I and Phase II Clinical Trials

Phase I trials involving healthy volunteers established the initial safety and tolerability of Cipargamin (B606699). No significant safety concerns were identified with single oral doses up to 300 mg or multiple daily doses. nih.govd-nb.info These trials confirmed the compound's pharmacokinetic profile, which features an elimination half-life of approximately 21 to 39 hours, supporting a once-daily dosing schedule. nih.govasm.org

Subsequent Phase II trials evaluated the efficacy and safety of Cipargamin in patients with uncomplicated P. falciparum and P. vivax malaria. nih.govnih.gov A key proof-of-concept study in Thailand demonstrated that a 3-day regimen of Cipargamin led to rapid parasite clearance. nih.govpamafrica-consortium.org These trials were pivotal in demonstrating the drug's potent antimalarial activity in infected individuals, including in regions with known resistance to existing therapies. biospace.comnih.gov

Further Phase II dose-escalation studies were conducted in sub-Saharan Africa to refine the dose and further assess safety, particularly hepatic safety. nih.govnih.govclinicaltrials.gov These trials confirmed that single or multiple doses of 50 mg or higher were associated with very rapid parasite clearance. nih.govnih.gov While monotherapy led to high rates of recrudescence, as expected for a fast-acting drug with a relatively short half-life, the results strongly supported its development as part of a combination therapy. nih.gov An intravenous formulation of Cipargamin has also been developed and tested in Phase I and II trials for the treatment of severe malaria. asm.orgnovartis.commmv.org

Summary of Key Cipargamin (KAE609) Clinical Trials

| Trial Phase | Population | Key Focus | Primary Outcome/Finding | ClinicalTrials.gov ID | Reference |

|---|---|---|---|---|---|

| Phase I | Healthy Volunteers | Safety, Tolerability, Pharmacokinetics | Well-tolerated with a half-life supporting once-daily dosing. | N/A | nih.govd-nb.info |

| Phase IIa (Proof-of-Concept) | Adults with P. falciparum or P. vivax malaria (Thailand) | Efficacy (Parasite Clearance), Safety | Rapid parasite clearance (median 12 hours); established clinical proof-of-concept. | NCT01524341 | nih.govdrugbank.com |

| Phase II (Dose-Escalation) | Adults with uncomplicated P. falciparum malaria (Sub-Saharan Africa) | Hepatic Safety, Efficacy, Dose-Ranging | Rapid parasite clearance at doses ≥50 mg; no significant hepatic safety concerns identified. | NCT03334747 | nih.govnih.govnih.gov |

| Phase II (Severe Malaria) | Adults and Children with severe P. falciparum malaria | Efficacy, Safety, Tolerability of IV formulation | Ongoing study to identify a safe and effective intravenous dose. | NCT04675931 | novartis.com |

Clinical Proof-of-Concept and Parasite Clearance Kinetics in Infected Patients

The clinical proof-of-concept for Cipargamin was firmly established in early Phase II trials. In a study with patients in Thailand suffering from uncomplicated P. falciparum or P. vivax malaria, Cipargamin demonstrated exceptionally rapid parasite clearance. biospace.comnih.gov The median parasite clearance time was just 12 hours for both species. pamafrica-consortium.orgnih.gov

This rapid action is quantified by the parasite clearance half-life, a measure of how quickly the parasite density is reduced by half. In the initial Thai study, the parasite clearance half-life was a median of 0.90 hours in P. falciparum patients and 0.95 hours in P. vivax patients. nih.gov Subsequent studies have consistently shown this rapid effect, with clearance rates dependent on the dose. nih.gov For example, a dose-ranging study reported mean parasite clearance half-lives decreasing from 4.35 hours at a 10 mg dose to 1.47 hours at a 30 mg dose. nih.gov In a trial in sub-Saharan Africa, doses of 50 mg or higher resulted in a median parasite clearance time of 8 hours, compared to 24 hours for the artemether-lumefantrine control group. nih.govnih.gov

This clearance rate is among the fastest of any antimalarial drug studied and is notably effective even against artemisinin-resistant parasites, a critical advantage given the growing threat of resistance. pamafrica-consortium.orgnih.gov The rapid reduction in parasite load provides swift symptom relief and is a key characteristic supporting its potential use in treating both uncomplicated and severe malaria. mmv.org

Parasite Clearance Metrics for Cipargamin (KAE609) in Clinical Studies

| Study Population | Metric | Result | Reference |

|---|---|---|---|

| P. falciparum & P. vivax Patients (Thailand) | Median Parasite Clearance Time | 12 hours | pamafrica-consortium.orgnih.gov |

| P. falciparum Patients (Thailand) | Median Parasite Clearance Half-Life | 0.90 hours | nih.gov |

| P. vivax Patients (Thailand) | Median Parasite Clearance Half-Life | 0.95 hours | nih.gov |

| P. falciparum Patients (Sub-Saharan Africa, ≥50 mg dose) | Median Parasite Clearance Time | 8 hours | nih.govnih.gov |

| Healthy Volunteers (Induced Malaria, 10 mg dose) | Parasite Clearance Half-Life | 3.99 hours | asm.org |

Considerations for Integration into Combination Therapy Regimens

Clinical trial results have consistently shown that while Cipargamin monotherapy achieves rapid parasite clearance, it is associated with a high rate of recrudescence (the return of parasites after initial clearance). nih.gov This is expected for a potent, fast-acting compound with a relatively short elimination half-life. nih.gov Therefore, the clinical development strategy for Cipargamin focuses on its use as a component of a combination therapy. nih.govnih.gov

An ideal partner drug for Cipargamin would have a longer half-life to eliminate the remaining parasites and provide a protective post-treatment prophylactic effect. fda.gov This combination approach is the standard of care in malaria treatment to enhance efficacy and mitigate the development of drug resistance. fda.gov

Cipargamin's novel mechanism of action, targeting PfATP4, makes it an attractive partner for existing and new antimalarials, including artemisinin (B1665778) derivatives. nih.gov Studies have shown that Cipargamin is effective against artemisinin-resistant parasites and does not induce the dormant ring-stage parasites associated with artemisinin treatment, suggesting it could be a valuable component in a non-artemisinin-based combination therapy (non-ACT). nih.gov The development of a fixed-dose combination is considered essential to ensure patient compliance and protect both drugs from resistance. nih.gov Novartis and its partners are actively exploring suitable combination partners to create a next-generation antimalarial treatment. mmv.orgmmv.org

Emerging Clinical Safety Observations and Risk-Benefit Assessment

Throughout its clinical development, the safety profile of Cipargamin has been closely monitored. In early Phase I trials with healthy volunteers, the drug was well tolerated. nih.govd-nb.info However, initial Phase II studies in malaria patients in Asia and in volunteers with experimentally induced malaria revealed transient, mostly asymptomatic, elevations in liver function tests (LFTs), raising a potential concern about hepatotoxicity. pamafrica-consortium.orgnih.govnih.gov

This observation prompted a dedicated Phase II study in sub-Saharan Africa with a primary endpoint focused on assessing hepatic safety across a wide range of doses. d-nb.infonih.gov The results of this trial were reassuring. It found no significant difference in the incidence of LFT elevations between patients treated with Cipargamin and those receiving the standard-of-care control, artemether-lumefantrine. d-nb.infonih.gov The study concluded that previous concerns about hepatic safety may have been confounded by other factors, such as the malaria infection itself, and should not impede the drug's further development. nih.gov

Future Research Directions and Therapeutic Implications

Continued Exploration and Design of Novel Spiroindolone Derivatives

The success of NITD-609, the optimized lead compound from the spiroindolone class, has spurred further research into novel derivatives. scispace.comtaylorandfrancis.com The initial discovery of the spiroindolone chemotype's antimalarial activity was the result of high-throughput screening, and subsequent optimization of the lead compound improved both its potency and pharmacokinetic properties. nih.govopen.ac.uk The synthesis of NITD-609 involves a highly diastereoselective Pictet-Spengler reaction, and a deep understanding of this reaction's mechanism has been crucial for the large-scale synthesis of the clinical candidate. mdpi.comresearchgate.net

It was determined that only a single diastereoisomer of the initial spiroindolone hit exhibited the desired level of antimalarial activity. mdpi.com Specifically, the (1R, 3S) enantiomer of NITD-609 was identified as the active form, highlighting the importance of stereochemistry in its biological function. taylorandfrancis.comguidetopharmacology.org Continued research focuses on synthesizing and evaluating new derivatives to enhance efficacy, improve metabolic stability, and broaden the activity spectrum. scispace.commmv.org The goal is to develop next-generation spiroindolones that can overcome potential resistance and offer improved therapeutic profiles. mmv.org

Advanced Characterization of PfATP4 Molecular Function and Regulation

NITD-609 and other spiroindolones act by inhibiting PfATP4, a P-type ATPase located in the parasite's plasma membrane. nih.govopen.ac.uk This pump is crucial for maintaining low intracellular sodium ion concentrations in the parasite. malariaworld.orgbiorxiv.org Inhibition of PfATP4 leads to a rapid influx of sodium ions, causing osmotic stress, disruption of cellular homeostasis, and ultimately, parasite death. nih.govasm.orgoup.com

Future research is directed at a more profound understanding of PfATP4's molecular structure, function, and regulation. biorxiv.orgbiorxiv.org Recent studies have utilized cryo-electron microscopy to determine the structure of PfATP4, revealing an associated protein, PfABP, that may modulate its function. biorxiv.org Further structural and functional studies are needed to elucidate the precise binding site of NITD-609 and other inhibitors. nih.govtandfonline.com Understanding how mutations in the pfatp4 gene confer resistance is also a critical area of investigation. asm.orgacs.org Such knowledge will be invaluable for designing new inhibitors that are less susceptible to resistance and for predicting and monitoring the emergence of resistant parasite strains. asm.org

Development of Innovative Drug Combination Strategies to Combat Resistance

The history of antimalarial therapy is marked by the constant emergence of drug resistance. diva-portal.org To counteract this, combination therapy has become the standard of care. mdpi.com NITD-609's novel mechanism of action makes it an attractive partner for existing antimalarial drugs, including artemisinin-based combination therapies (ACTs). diva-portal.orgasm.org

Studies have shown that NITD-609 is effective against artemisinin-resistant parasites and does not induce the dormancy at the ring stage that is associated with artemisinin (B1665778) derivatives. mdpi.comasm.org This suggests that combining NITD-609 with an artemisinin derivative could be a powerful strategy to treat multidrug-resistant malaria. asm.org Research is ongoing to identify the most effective and synergistic drug combinations. For instance, combining NITD-609 with other compounds that target different parasite pathways could delay or prevent the development of resistance. malariaworld.org A study investigating the combination of NITD-609 and TD-6450 showed a significant enhancement in their effect on gametocytes. malariaworld.org

Role of NITD-609 Enantiomer in Global Malaria Eradication Efforts

NITD-609 possesses several characteristics that make it a valuable tool for global malaria eradication efforts. scispace.com It exhibits potent activity against both the asexual blood stages and the sexual stages (gametocytes) of P. falciparum. asm.orgnih.gov The ability to kill gametocytes is crucial for blocking the transmission of the parasite from infected humans to mosquitoes, thereby interrupting the malaria life cycle. nih.gov

Furthermore, NITD-609 has demonstrated rapid parasite clearance in clinical trials, even faster than artemisinins in some cases. diva-portal.orgoup.comresearchgate.net Its pharmacokinetic profile supports once-daily oral dosing, which could improve patient adherence to treatment regimens. scispace.comresearchgate.net The development of a single-dose cure would be a significant advantage in resource-limited settings where malaria is most prevalent. scispace.comnewdrugapprovals.org As a potent, fast-acting, and transmission-blocking agent, NITD-609 has the potential to play a pivotal role in reducing the global burden of malaria. diva-portal.orgtaylorandfrancis.com

Potential Broader Applications within Parasitology beyond Malaria

The target of NITD-609, a P-type ATPase involved in ion homeostasis, is a fundamental biological process. While PfATP4 is specific to Plasmodium, related ion pumps exist in other parasites. The successful development of a drug targeting such a pump in malaria parasites suggests that a similar strategy could be applied to other parasitic diseases.

The discovery of spiroindolones through phenotypic screening highlights the potential of this approach to identify novel compounds with activity against a range of neglected infectious diseases. researchgate.netscielo.br The knowledge gained from the development of NITD-609, from target identification to medicinal chemistry optimization, could inform and accelerate drug discovery programs for other parasitic infections. Future research may explore the screening of spiroindolone derivatives against other apicomplexan parasites, such as Toxoplasma gondii and Cryptosporidium, to determine if this chemical class has broader antiparasitic applications.

Q & A

Q. What analytical techniques are essential for separating and quantifying NITD-609 enantiomers in environmental or pharmacological studies?

Methodological Answer: Chiral chromatography (e.g., HPLC, GC) is foundational for enantiomer separation. Simulated moving bed chromatography offers scalable resolution . For quantification, enantiomer labeling with internal standards (e.g., adding a pure enantiomer as a reference) ensures accuracy in complex matrices, particularly when combined with GC-MS for isotopic tracking .

Q. How can researchers design experiments to assess enantiomer-specific degradation pathways of NITD-609?

Methodological Answer: Combine enantiomer analysis (EA) with enantiomer-specific isotope analysis (ESIA) to monitor stereochemical and isotopic shifts. For example, incubate NITD-609 with microbial strains (e.g., Sphingobium spp.) under controlled redox conditions, and measure enantiomer ratios (ER) alongside δ¹³C values of individual enantiomers. This approach distinguishes enzymatic vs. abiotic degradation mechanisms .

What framework guides the formulation of hypothesis-driven research questions for studying NITD-609 enantiomer dynamics?

Methodological Answer: Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time). For example:

- Population : NITD-609 in aquatic systems.

- Intervention : Aerobic microbial degradation.

- Comparison : Anaerobic degradation pathways.

- Outcome : Enantiomer fractionation and isotope enrichment factors.

- Time : Kinetic analysis over 14 days. This structure ensures alignment with experimental objectives and reproducibility .

Advanced Questions

Q. How should researchers integrate enantiomer-specific isotope analysis (ESIA) with compound-specific isotope analysis (CSIA) to resolve conflicting degradation data?

Methodological Answer: Develop a dual-axis model to unify ESIA and CSIA data. Plot δ¹³C (ESIA) against enantiomer fraction (EF) to visualize enantiomer-selective mechanisms, as demonstrated for α-HCH degradation . For bulk CSIA data, correlate δ¹³C with ER to identify non-enantioselective pathways. Discrepancies arise when CSIA averages isotope effects across enantiomers, necessitating ESIA for mechanistic clarity .

Q. What strategies address nonlinear patterns in combined enantiomer and isotope fractionation data during NITD-609 degradation studies?

Methodological Answer: Apply first-principle kinetic models that account for simultaneous isotope and enantiomer fractionation. Calibrate parameters (e.g., k values for R/S enantiomers) using experimental data from controlled enzymatic reactions. Nonlinear trends often arise from divergent fractionation extents; Bayesian optimization can refine model predictions .

Q. How to evaluate the contribution of chiral inversion to observed enantiomer ratios in pharmacological studies of NITD-609?

Methodological Answer: Conduct in vitro assays with isolated enzymes (e.g., isomerases) and track enantiomer interconversion using chiral LC-MS. Isotopic labeling (e.g., ¹³C at chiral centers) enables quantification of inversion rates. Compare results to in vivo models to assess biological relevance, as seen in NSAID studies .

Q. How to distinguish between enantioselective enzymatic degradation and non-enzymatic processes affecting NITD-609 in environmental matrices?

Methodological Answer: Use sterile vs. microbial-active experimental setups . In sterile conditions, abiotic degradation (e.g., hydrolysis) shows minimal enantiomer fractionation (EF ≈ 0.5). In microbial-active systems, EF deviates significantly (e.g., EF < 0.3 for S. indicum). Supplement with enzyme inhibitors (e.g., NaN₃) to confirm enzymatic activity .

Q. What validation steps ensure reproducibility in enantiomer resolution protocols for NITD-609?

Methodological Answer: Validate chromatographic methods with certified reference standards and replicate across labs. Cross-check results using orthogonal techniques:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.